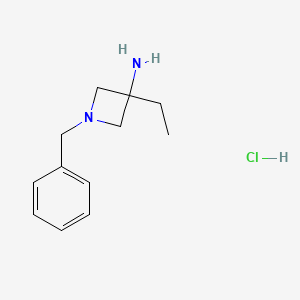
1-(Difluoromethyl)naphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H8F2O2 and a molecular weight of 222.19 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, which is further substituted by a carboxylic acid group at the second position . It is a white to off-white crystalline solid with a predicted density of 1.354±0.06 g/cm³ .
Métodos De Preparación
The synthesis of 1-(Difluoromethyl)naphthalene-2-carboxylic acid typically involves the introduction of a difluoromethyl group into the naphthalene ring followed by carboxylation. One common synthetic route includes the reaction of naphthalene with difluoromethylating agents under specific conditions to introduce the difluoromethyl group. This is followed by carboxylation using carbon dioxide or other carboxylating agents . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-(Difluoromethyl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)naphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)naphthalene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways . Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level.
Comparación Con Compuestos Similares
1-(Difluoromethyl)naphthalene-2-carboxylic acid can be compared with other similar compounds such as:
1-(Trifluoromethyl)naphthalene-2-carboxylic acid: Similar structure but with a trifluoromethyl group, which may exhibit different reactivity and properties.
1-(Chloromethyl)naphthalene-2-carboxylic acid: Contains a chloromethyl group, leading to different chemical behavior.
1-(Methyl)naphthalene-2-carboxylic acid: Lacks fluorine atoms, resulting in distinct physical and chemical properties.
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts specific electronic and steric effects, influencing its reactivity and interactions.
Propiedades
Fórmula molecular |
C12H8F2O2 |
|---|---|
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
1-(difluoromethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H8F2O2/c13-11(14)10-8-4-2-1-3-7(8)5-6-9(10)12(15)16/h1-6,11H,(H,15,16) |
Clave InChI |
YHSFUXOAGLPNNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11883082.png)



![tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11883104.png)

![4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid](/img/structure/B11883119.png)

![7-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11883131.png)




